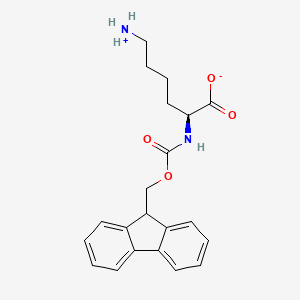

FMOC-LYS-OH

Description

Significance of Fmoc-Lys-OH as a Lysine (B10760008) Derivative in Peptide Chemistry Research

This compound is a fundamental building block in peptide synthesis, particularly within the framework of Fmoc chemistry. Lysine is an essential amino acid frequently found in peptides and proteins, playing significant roles due to its positively charged epsilon-amino group, which can participate in protein-protein interactions, act as a site for post-translational modifications like acetylation or methylation, or serve as an attachment point for various labels and molecules. peptide.comiris-biotech.de The ability to selectively incorporate lysine with controlled reactivity of its amino groups is paramount in creating well-defined peptide structures.

This compound, with its Nα-Fmoc protection, is specifically designed for solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on an insoluble resin. chemimpex.comlgcstandards.comrsc.org The Fmoc group on the alpha-amino position is labile to mild basic conditions, typically piperidine (B6355638), allowing for its removal in each synthesis cycle to expose the amino terminus for the coupling of the next amino acid. lgcstandards.comrsc.orgchempep.com

While this compound itself has an unprotected side chain, various derivatives exist where the epsilon-amino group is protected with a different group that is orthogonal to the Fmoc group. Common side-chain protecting groups for lysine derivatives used in Fmoc-SPPS include Boc (tert-butoxycarbonyl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl), Mtt (4-methyltrityl), and others. peptide.comchempep.comomizzur.com Fmoc-Lys(Boc)-OH is a widely used derivative where the Boc group protects the epsilon-amino group, being stable under the basic conditions used for Fmoc removal but cleavable under acidic conditions, typically trifluoroacetic acid (TFA), often during the final cleavage of the peptide from the resin. peptide.comchempep.com This orthogonal protection strategy allows for the selective deprotection and modification of the lysine side chain at specific points during or after peptide synthesis, enabling the creation of complex peptides, branched structures, and bioconjugates. peptide.comrsc.orgchempep.com

Evolution of Fmoc Chemistry in Peptide Synthesis Methodologies

The field of peptide synthesis has evolved significantly over more than a century, with major advancements tied to protecting group chemistry and the development of solid-phase synthesis. lgcstandards.comrsc.org Solid-phase peptide synthesis, introduced by R. B. Merrifield in the 1960s, revolutionized the process by allowing for sequential amino acid addition on a solid support, simplifying purification through washing steps. lgcstandards.comrsc.org

Fmoc chemistry, developed in the late 1970s by Eric Atherton and Bob Sheppard, represented a major breakthrough in chemical synthesis and was integrated into SPPS methodologies. lgcstandards.com Unlike the earlier Boc chemistry which relies on acid-labile Nα protection and requires strong acidic conditions for deprotection and cleavage, Fmoc chemistry utilizes a base-labile Nα-protecting group. chempep.comcsic.es This orthogonality, where the Fmoc group is removed by a base and most side-chain protecting groups and the linkage to the resin are cleaved by acid, offers milder synthesis conditions, which are particularly advantageous for the synthesis of peptides containing acid-sensitive residues or modifications. chempep.comcsic.es

The development and widespread adoption of Fmoc chemistry, with its efficient coupling reactions and versatile side-chain protection strategies, have enabled the rapid and efficient synthesis of a wide range of peptides, including those of significant size and complexity. lgcstandards.comrsc.org This evolution has made peptide synthesis more accessible and reliable for researchers, significantly impacting chemical biology and related fields.

Scope and Research Focus of this compound in Academic Investigations

This compound and its protected derivatives are extensively used in academic research across various disciplines due to the versatility they offer in peptide design and modification. Their primary application is as key building blocks in the solid-phase synthesis of peptides. chemimpex.comchempep.com

Research focus areas where this compound plays a crucial role include:

Synthesis of Modified Peptides: By utilizing Fmoc-Lys derivatives with selectively deprotectable side chains (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Lys(Dde)-OH, Fmoc-Lys(Mtt)-OH), researchers can introduce various modifications at the lysine epsilon-amino group. peptide.comchempep.comnih.govnih.gov This includes the attachment of fluorescent dyes for imaging and FRET studies, biotin (B1667282) for labeling and purification, polyethylene (B3416737) glycol (PEG) chains to alter pharmacokinetic properties, and other functional molecules for bioconjugation. chempep.comnih.govpeptide.combiochempeg.com For example, Fmoc-Lys(5-Fam)-OH has been synthesized and used to create fluorescently labeled peptides for protease activity assays. peptide.com

Synthesis of Branched and Multivalent Peptides: The epsilon-amino group of lysine provides a natural branching point, and Fmoc-Lys derivatives are essential for constructing branched or multivalent peptide structures, which are explored for applications in drug delivery, vaccine development, and creating complex biomaterials. rsc.orgchempep.comnih.gov

Studies of Post-Translational Modifications: Acetylation and methylation of lysine residues are common post-translational modifications that regulate protein function, particularly in histones. peptide.comiris-biotech.de Fmoc-protected lysine derivatives with acetylated or methylated side chains are synthesized and incorporated into peptides to study the effects of these modifications on peptide and protein structure, interactions, and activity. peptide.comiris-biotech.dechemicalbook.com For instance, Fmoc-Lys(Ac)-OH is used to study lysine acetylation. iris-biotech.de

Development of Peptide-Based Therapeutics and Probes: Lysine-containing peptides are investigated for their therapeutic potential (e.g., antimicrobial peptides, peptide-based vaccines) and as research probes. chemimpex.comchempep.comchempep.com this compound derivatives facilitate the precise synthesis and functionalization of these peptides. The incorporation of azide-functionalized lysine, such as using Fmoc-Lys(N₃)-OH, allows for site-specific bioconjugation via click chemistry, enabling the creation of peptide conjugates for diagnostics, imaging, and targeted drug delivery. chempep.combiosynth.com

Detailed research findings often involve the synthesis yields and purity of peptides incorporating this compound derivatives, as well as the functional characterization of the resulting modified peptides or conjugates in specific biological assays. For example, studies have reported the synthesis of modified lysine building blocks with specific protecting groups and their successful incorporation into peptides using standard Fmoc-SPPS protocols. nih.govpeptide.comnih.govrsc.org

While specific comprehensive data tables detailing all research findings are vast and dispersed across numerous publications, the following table illustrates typical data points that might be reported in studies involving the synthesis and use of this compound derivatives in peptide synthesis:

| Compound Used | Side Chain Protecting Group | Application Area | Example Outcome/Finding |

| This compound·HCl | Unprotected | General Peptide Synthesis | Key building block for efficient peptide creation. chemimpex.com |

| Fmoc-Lys(Boc)-OH | Boc | SPPS, Bioconjugation | Widely used for incorporating lysine with protected side chain. chempep.com |

| Fmoc-Lys(Glc,Boc)-OH | Glycated, Boc | Synthesis of Glycated Peptides | Site-specific incorporation of glycated lysine into peptides. nih.gov |

| Fmoc-Lys(N₃)-OH | Azide (B81097) | Click Chemistry, Bioconjugation | Enables site-specific attachment of probes or molecules via click reactions. chempep.combiosynth.com |

| Fmoc-Lys(Tfa)-OH | Trifluoroacetyl | Fluorescent Labeling of Peptides | Used for attaching fluorescent tags during peptide synthesis. beilstein-journals.org |

| Fmoc-Lys(5-Fam)-OH | 5-Carboxyfluorescein | FRET Peptide Substrate Synthesis | Incorporated into peptides for protease activity assays. peptide.com |

| Fmoc-Lys(Ac)-OH | Acetyl | Study of Lysine Acetylation | Used to synthesize acetylated peptides for studying post-translational modifications. iris-biotech.de |

| Fmoc-Lys(Mtt)-OH | Mtt | Cyclic Peptide Synthesis | Acid-sensitive protection allowing orthogonal deprotection strategies. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-azaniumyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKFMPDOFHQWPI-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC[NH3+])C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC[NH3+])C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies for Fmoc Lys Oh Derivatives in Research

General Principles of Fmoc-Protected Amino Acid Synthesis

The Fmoc strategy is a widely adopted method in peptide synthesis, primarily due to the lability of the Fmoc group to mild basic conditions, typically piperidine (B6355638). This allows for the iterative coupling of amino acids to a growing peptide chain anchored to a solid support. The general principle involves coupling an Fmoc-protected amino acid to the free amino terminus of the peptide on the resin, followed by Fmoc deprotection to expose the α-amino group for the next coupling step. Side-chain functional groups of amino acids, such as the ε-amino group of lysine (B10760008), are protected with temporary or semi-permanent protecting groups that remain intact during the Fmoc removal cycles but can be cleaved at a later stage of the synthesis or during final peptide cleavage from the resin.

Synthesis of Differentially Protected Fmoc-Lysine Derivatives for Specialized Applications

The ability to selectively deprotect the lysine side chain while the peptide remains on the solid support is crucial for incorporating modifications, labels, or branching points. This requires the use of orthogonal protecting groups on the ε-amino position that are stable to the conditions used for Fmoc removal (basic) and peptide cleavage from the resin (acidic, typically trifluoroacetic acid - TFA), but can be removed under specific, mild conditions. A range of such protecting groups has been developed, leading to various Fmoc-Lys-OH derivatives tailored for specific research applications.

Fmoc-Lys(Boc)-OH Synthesis Strategies and Utility

Fmoc-Lys(Boc)-OH is a standard and widely used Fmoc-Lys derivative in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the ε-amino group of lysine. This Boc group is stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) advancedchemtech.com. The Boc group is typically removed by treatment with trifluoroacetic acid (TFA), often concurrently with the cleavage of the peptide from acid-labile resins like Wang or Rink amide resin advancedchemtech.com. This makes Fmoc-Lys(Boc)-OH suitable for general peptide synthesis where side-chain deprotection is performed during the final cleavage step. Fmoc-Lys(Boc)-OH is a standard reagent for coupling lysine into peptide sequences advancedchemtech.com.

Fmoc-Lys(Mmt)-OH Synthesis and Ultra-Acid-Labile Protecting Group Considerations

Fmoc-Lys(Mmt)-OH incorporates the 4-methoxytrityl (Mmt) group on the lysine side chain. The Mmt group is even more acid-labile than the Mtt group, classifying it as an ultra-acid-labile protecting group. Its removal can be achieved with very mild acidic conditions, such as dilute TFA or even acetic acid, often in the presence of scavengers. This high lability allows for highly selective deprotection of the lysine side chain under conditions that are orthogonal to the cleavage of Mtt and Boc groups. Fmoc-Lys(Mmt)-OH is particularly useful for introducing modifications to the lysine side chain at very late stages of the synthesis or in the presence of highly sensitive functionalities elsewhere in the peptide.

Fmoc-Lys(Dde)-OH and Fmoc-Lys(ivDde)-OH Synthesis for Orthogonal Deprotection

Fmoc-Lys(Dde)-OH and Fmoc-Lys(ivDde)-OH are key derivatives for achieving orthogonal deprotection of the lysine side chain in Fmoc-based SPPS. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) groups are highly stable to both the basic conditions of Fmoc removal (20% piperidine in DMF) and the acidic conditions typically used for peptide cleavage from the resin (TFA) chempep.comsigmaaldrich.comsigmaaldrich-jp.com. Their selective removal is achieved using mild nucleophilic reagents, most commonly hydrazine (B178648) hydrate (B1144303) (typically 2% in DMF) or hydroxylamine (B1172632) sigmaaldrich.comrsc.org. This orthogonality allows for the selective unmasking of the lysine ε-amino group on the solid support at any desired point after the incorporation of the residue and before the final cleavage, enabling site-specific labeling, branching, or cyclization reactions chempep.comsigmaaldrich.com. The ivDde group is a hindered variant of Dde and is reported to be more stable to piperidine and less prone to migration than the Dde group sigmaaldrich.com. The removal of the ivDde group can be monitored by spectrophotometry as the cleavage product, an indazole, absorbs strongly at 290 nm sigmaaldrich-jp.com.

Fmoc-Lys(N₃)-OH Synthesis and Azide (B81097) Functionalization

Fmoc-Lys(N₃)-OH introduces an azide functional group directly onto the lysine side chain. This derivative is highly versatile for peptide chemistry and bioorthogonal conjugation strategies chempep.com. The azide group is stable under standard Fmoc SPPS conditions, including coupling, deprotection, and cleavage chempep.compeptide.com. The azide functionality on the lysine side chain enables site-specific conjugation through click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) chempep.com. These reactions are highly efficient and allow for the precise attachment of various molecular entities, including fluorescent probes, polymers, or biologically active ligands, to peptides synthesized using Fmoc-Lys(N₃)-OH chempep.com. This makes it an indispensable building block for creating functionalized peptides for applications in chemical biology, materials science, and pharmaceutical research chempep.com.

Table 1: Properties of Selected Fmoc-Lysine Derivatives

| Compound | ε-Amino Protecting Group | Removal Conditions | Key Utility | PubChem CID | Molecular Formula | Molecular Weight |

| This compound | None | - | Basic Fmoc removal, Acidic cleavage | 7010556 | C₂₁H₂₄N₂O₄ | 368.43 |

| Fmoc-Lys(Boc)-OH | Boc | TFA | Standard SPPS, side-chain deprotection during cleavage | 2724628 | C₂₆H₃₂N₂O₆ | 468.54 |

| Fmoc-Lys(Mtt)-OH | Mtt | Dilute TFA or HFIP | On-resin side-chain modification (mild acid-labile) | 10963195 | C₄₁H₄₀N₂O₄ | 624.77 |

| Fmoc-Lys(Mmt)-OH | Mmt | Very dilute TFA or Acetic Acid | On-resin side-chain modification (ultra acid-labile) | 11422318 | C₄₁H₄₀N₂O₅ | 640.78 |

| Fmoc-Lys(Dde)-OH | Dde | Hydrazine or Hydroxylamine | Orthogonal deprotection for on-resin modification | - | C₃₀H₃₄N₂O₆ | 522.61 |

| Fmoc-Lys(ivDde)-OH | ivDde | Hydrazine or Hydroxylamine | Orthogonal deprotection for on-resin modification (more stable than Dde) | 11071922, 135443653 | C₃₄H₄₂N₂O₆ | 574.72 |

| Fmoc-Lys(N₃)-OH | Azide (-N₃) | Reduction (e.g., with thiols or phosphines) | Click chemistry and bioconjugation | 19048662, 25146063 | C₂₁H₂₂N₄O₄ | 394.43 |

Note: Molecular formulas and weights are approximate and may vary slightly depending on the specific salt form or hydration state.

Fmoc-Lys(Tfa)-OH Synthesis for Trifluoroacetyl Protectionchemicalbook.comresearchgate.net

Fmoc-Lys(Tfa)-OH features a trifluoroacetyl (Tfa) group protecting the ε-amino group of lysine. The Tfa group offers an alternative orthogonal protection strategy in peptide synthesis. While the Tfa group has been used for N-terminal protection in solution-phase peptide synthesis and for protecting the side chain of Fmoc-Lysine, its application in SPPS and its removal from a resin-bound state using sodium borohydride (B1222165) in a mixed ethanol/tetrahydrofuran solvent system have been noted as distinct advantages in certain contexts. google.comgoogle.com The Tfa group can be selectively cleaved under basic conditions, such as treatment with aqueous piperidine. nih.gov This orthogonality to the acid-labile protecting groups commonly used for other amino acid side chains and resin linkages (like the Boc group and trityl esters) makes Fmoc-Lys(Tfa)-OH valuable for synthesizing complex peptides where selective deprotection is required. google.comgoogle.com

One method for synthesizing amino acid trifluoroacetamides for use in SPPS involves stirring the amino acid in methanol (B129727) and triethylamine, followed by the slow addition of ethyl trifluoroacetate. This reaction can be completed within 3 hours, yielding highly pure product after liquid-liquid extraction. google.com Fmoc-Lys(Tfa)-OH can then be coupled to a resin-bound peptide using standard coupling agents. google.com

Synthesis of Other Specialized Lysine Derivatives for Research

Beyond the standard Boc and Tfa protection, numerous other protecting groups and modifications have been incorporated into this compound derivatives to facilitate the synthesis of peptides with diverse properties and functionalities.

Fmoc-Lys(Glc,Boc)-OH for Glycated Peptide Synthesissigmaaldrich.com

Fmoc-Lys(Glc,Boc)-OH is a specialized building block designed for the site-specific incorporation of glycated lysine residues into peptides, particularly those mimicking Heyns products derived from fructose. researchgate.netnih.govnih.gov This derivative features a glucose moiety attached to the ε-amino group of lysine, which is also protected with a Boc group. researchgate.netnih.gov

The synthesis of Fmoc-Lys(Glc,Boc)-OH typically involves the fructation of Fmoc-L-lysine hydrochloride, followed by the introduction of the Boc protecting group on the ε-amino group. researchgate.netnih.govnih.gov One reported method involves a two-step synthesis starting from unprotected D-fructose and Fmoc-L-lysine hydrochloride. researchgate.netnih.govnih.gov The resulting building block allows for the site-specific incorporation of the glycated residue during solid-phase peptide synthesis. researchgate.netnih.govnih.gov Characterization of these glycated amino acid derivatives and the resulting peptides is often performed using mass spectrometry and NMR spectroscopy. researchgate.netnih.govnih.gov Research using this building block has enabled the synthesis of peptides containing glycation sites found in biological samples, such as human serum albumin. researchgate.netnih.govnih.gov

Fmoc-Lys(Boc)(Me)-OH for Site-Specific Methylated Lysine Incorporationnih.govecu.edu

Fmoc-Lys(Boc)(Me)-OH is a crucial building block for the synthesis of peptides containing site-specifically monomethylated lysine residues. chemicalbook.compeptide.com This derivative is particularly valuable in the study of epigenetic modifications, such as histone methylation. chemicalbook.compeptide.com The structure includes an Nα-Fmoc group, an ε-amino group protected by a Boc group, and a methyl group attached to the ε-amino nitrogen. chemicalbook.com

Several synthetic routes exist for preparing Fmoc-Lys(Boc)(Me)-OH. One concise method involves consecutive reductive benzylation and reductive methylation in a one-pot reaction, followed by debenzylation through catalytic hydrogenolysis and Boc protection in another one-pot reaction. researchgate.net Another approach describes a synthesis involving dicyclohexylcarbodiimide (B1669883) and 7-amino-4-methylcoumarin. chemicalbook.com A streamlined one-pot synthesis method has also been developed, starting from commercially available Nα-Fmoc-Nε-(benzyl, methyl)-lysine, which undergoes sequential benzyl (B1604629) group removal via catalytic hydrogenation and subsequent Boc protection.

The incorporation of Fmoc-Lys(Boc)(Me)-OH into peptides via SPPS allows for the precise placement of monomethylated lysine, facilitating the synthesis of modified histone tail peptides and other biomolecules for functional studies. chemicalbook.compeptide.com Peptides containing methylated lysines introduced using this approach have shown resistance to enzymatic degradation by trypsin and lysyl endopeptidase. chemicalbook.com

Fmoc-Lys(oxoSEA)-OH for Oxalyl Thioester Mediated Ligationgoogle.com

Fmoc-Lys(oxoSEA)-OH is a specialized lysine derivative utilized for introducing an oxalyl thioester surrogate (oxoSEA) into peptides, enabling oxalyl thioester mediated ligation. researchgate.netresearchgate.net This method is inspired by the acyl transfer abilities of oxalyl thioesters found in cellular metabolism and is used for the modification of peptides and proteins. researchgate.net

The synthesis of the Fmoc-Lys(oxoSEA)-OH residue allows the oxoSEA group to be conveniently placed on the side chain of lysine and incorporated into peptide modifiers using conventional solid-phase approaches. researchgate.net This building block is instrumental in chemical ligation strategies for creating modified peptides and proteins.

Fmoc-Lys(PYRIT)-OH for Metal-Binding Functionalitygoogle.com

Fmoc-Lys(PYRIT)-OH is a non-natural amino acid derivative designed to introduce metal-binding functionality into peptides. ecu.eduuncg.edu The PYRIT (PYRIdinyl/Triazolyl) side chain is capable of binding divalent metal ions such as Zn(II) and Cu(II). ecu.eduuncg.edu

This derivative is prepared by a "click reaction" involving Fmoc-Lys(N3)-OH and 2-ethynylpyridine (B158538) in the presence of Cu(I). ecu.eduuncg.edu Fmoc-Lys(PYRIT)-OH can then be incorporated into peptides using standard Fmoc solid-phase synthesis protocols. ecu.eduuncg.edu Spectroscopic techniques like NMR, ESI-QToF-MS, UV-vis, and CD are used to confirm the structure and the metal-binding capabilities of peptides containing the PYRIT residue. ecu.eduuncg.edu This building block provides a method for creating peptides with engineered metal-binding sites for various research applications.

Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH for Selenocysteine (B57510) Analogscsic.es

Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH is a complex lysine derivative designed for the synthesis of selenocysteine analogs within peptides. This building block incorporates a selenolysine (γ-SeK) moiety, where the selenium atom is protected with a p-methoxybenzyl (Se-Mob) group, and the ε-amino group is protected with an Alloc (allyloxycarbonyl) group. eurpepsoc.com The Alloc group is used as an orthogonal protecting group for the ε-NH2, which is stable during acidic cleavage conditions typically used to release peptides from the resin. eurpepsoc.comgoogleapis.combapeks.com

The synthesis of this derivative is more involved, reported to take multiple steps to generate a γ-Seleno analogue of lysine suitable for Fmoc-SPPS. eurpepsoc.com The Se-Mob group serves as a selenium protecting group, while the Alloc group provides orthogonal protection for the lysine side chain amino group, allowing for selective deprotection and further modification or ligation reactions. eurpepsoc.comgoogleapis.combapeks.com This building block is valuable for research requiring the incorporation of selenocysteine mimetics into synthetic peptides and proteins.

Here is a summary table of the discussed this compound derivatives and their applications:

| Derivative | Side Chain Modification/Protection | Primary Application Area | Key Features / Synthesis Notes |

| Fmoc-Lys(Tfa)-OH | ε-N-Trifluoroacetyl (Tfa) | Orthogonal protection, SPPS | Tfa cleaved by base; synthesis via ethyl trifluoroacetate. google.comnih.gov |

| Fmoc-Lys(Glc,Boc)-OH | ε-N-(2-deoxy-D-glucos-2-yl), ε-N-Boc | Glycated peptide synthesis (Heyns products) | Synthesized from D-fructose and Fmoc-L-lysine; site-specific incorporation. researchgate.netnih.govnih.gov |

| Fmoc-Lys(Boc)(Me)-OH | ε-N-Boc, ε-N-Methyl | Site-specific methylated lysine incorporation | Used for histone tail peptides; synthesis via reductive alkylation/Boc protection. chemicalbook.compeptide.comresearchgate.net |

| Fmoc-Lys(oxoSEA)-OH | ε-N-oxoSEA | Oxalyl thioester mediated ligation | Introduces oxalyl thioester surrogate for peptide/protein modification. researchgate.netresearchgate.net |

| Fmoc-Lys(PYRIT)-OH | ε-N-PYRIT (Pyridinyl/Triazolyl) | Metal-binding functionality | Prepared via click chemistry from Fmoc-Lys(N3)-OH and 2-ethynylpyridine; binds divalent metals. ecu.eduuncg.edu |

| Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH | γ-Se-p-methoxybenzyl, ε-N-Alloc | Selenocysteine analogs | Incorporates selenolysine analog; orthogonal Alloc protection for ε-amino. eurpepsoc.comgoogleapis.combapeks.com |

Compounds Mentioned and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 441476 |

| Fmoc-Lys(Boc)-OH | 71989-26-9 (CAS, used as identifier as CID is not readily available for this specific protected form) peptide.com |

| Fmoc-Lys(Tfa)-OH | 129716 |

| Fmoc-Lys(Glc,Boc)-OH | Not readily available (complex derivative) |

| Fmoc-Lys(Boc)(Me)-OH | 951695-85-5 (CAS, used as identifier as CID is not readily available for this specific protected form) peptide.com |

| Fmoc-Lys(oxoSEA)-OH | Not readily available (specialized reagent) |

| Fmoc-Lys(PYRIT)-OH | Not readily available (non-natural amino acid) |

| Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH | Not readily available (complex derivative) |

| D-fructose | 5984 |

| Fmoc-L-lysine hydrochloride | 11904130 |

| Nα-Fmoc-Nε-(benzyl, methyl)-lysine | Not readily available (intermediate) |

| Fmoc-Lys(N3)-OH | 441475 |

| 2-ethynylpyridine | 288103 |

| Cu(I) | 104621 |

| p-methoxybenzyl | 7880 |

| Alloc (allyloxycarbonyl) | 15710 |

| Trifluoroacetic acid (TFA) | 6379 |

| Piperidine | 8807 |

| Sodium borohydride | 24878 |

| Ethanol | 702 |

| Tetrahydrofuran (THF) | 8028 |

| Ethyl trifluoroacetate | 7838 |

| Dicyclohexylcarbodiimide (DCC) | 7905 |

| 7-amino-4-methylcoumarin | 68602 |

| Benzyl group | 247 |

| Hydrogen | 784 |

| Palladium on carbon (Pd/C) | 23938 |

| Methyl group | 1049 |

| Oxalyl thioester | Not readily available (functional group class) |

| Zn(II) | 34457 |

| Cu(II) | 104622 |

| Selenolysine (γ-SeK) | 111803 |

| p-methoxybenzyl (Mob) | 7880 |

| Allyloxycarbonyl (Alloc) | 15710 |

| Fmoc-L-Lys(Mtt)-OH | 167393-62-6 (CAS, used as identifier as CID is not readily available for this specific protected form) advancedchemtech.comiris-biotech.de |

| Fmoc-Lys(Dde)-OH | 150629-67-7 (CAS, used as identifier) peptide.com |

| Fmoc-Lys(ivDde)-OH | 205377-10-8 (CAS, used as identifier) peptide.com |

| Fmoc-Lys(Mmt)-OH | 167393-63-7 (CAS, used as identifier) nih.gov |

| Fmoc-Lys(Trt)-OH | 105609-46-5 (CAS, used as identifier) peptide.com |

| Fmoc-Lys(Aloc)-OH | 146982-27-6 (CAS, used as identifier) peptide.combapeks.com |

| Fmoc-Lys(2-Cl-Z)-OH | 50981-64-1 (CAS, used as identifier) peptide.com |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 16188 |

| DMF (Dimethylformamide) | 6220 |

| DIC (N,N'-Diisopropylcarbodiimide) | 7901 |

| Oxyma (Ethyl cyanohydroxyiminoacetate) | 308382 |

| HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) | 205040 |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 10060954 |

| DIPEA (N,N-Diisopropylethylamine) | 7905 |

| NMP (N-Methyl-2-pyrrolidone) | 8030 |

| PyBOP ((Benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate) | 102221 |

| HOBt (1-Hydroxybenzotriazole) | 9297 |

| TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) | 189769 |

This compound, formally Nα-Fmoc-L-lysine, serves as a fundamental building block in solid-phase peptide synthesis (SPPS). Its structure, featuring a base-labile Nα-Fmoc group and a versatile ε-amino group on the lysine side chain, allows for orthogonal protection strategies and subsequent modification. While Nε-Boc protection is standard for the lysine side chain in Fmoc SPPS, a range of specialized this compound derivatives have been developed to introduce specific functionalities, post-translational modifications, or handles for chemical ligation into synthetic peptides. peptide.com These derivatives are indispensable tools in chemical biology, facilitating research into protein structure-function relationships, the development of peptide-based therapeutics, and the creation of novel biomaterials.

Fmoc-Lys(Tfa)-OH Synthesis for Trifluoroacetyl Protectionchemicalbook.comresearchgate.net

Fmoc-Lys(Tfa)-OH incorporates a trifluoroacetyl (Tfa) group as a protecting moiety for the ε-amino group of lysine. This protecting group offers an orthogonal deprotection strategy in peptide synthesis, complementing the acid-lability of protecting groups like Boc. The Tfa group has been employed for N-terminal protection in solution-phase peptide synthesis and for protecting the side chain of Fmoc-Lysine. google.comgoogle.com A notable application involves its use in SPPS, where it can be removed from a resin-bound peptide using sodium borohydride in a mixed ethanol/tetrahydrofuran solvent system, a condition orthogonal to many common side-chain protecting groups and resin linkages. google.comgoogle.com The Tfa group is typically cleaved under basic conditions, such as treatment with aqueous piperidine. nih.gov

The synthesis of amino acid trifluoroacetamides, including Fmoc-Lys(Tfa)-OH, for use in SPPS can be achieved by stirring the amino acid in methanol and triethylamine, followed by the slow addition of ethyl trifluoroacetate. This reaction is reported to reach completion within three hours, yielding highly pure product after a straightforward liquid-liquid extraction work-up. google.com Subsequently, the Fmoc-Lys(Tfa)-OH monomer can be coupled to a resin-bound peptide using standard uronium or carbodiimide (B86325) coupling reagents. google.com

Synthesis of Other Specialized Lysine Derivatives for Research

Beyond the common Boc and Tfa protection strategies, a variety of specialized this compound derivatives have been synthesized to introduce diverse functionalities and modifications into peptides, expanding the scope of accessible peptide structures for research.

Fmoc-Lys(Glc,Boc)-OH for Glycated Peptide Synthesissigmaaldrich.com

Fmoc-Lys(Glc,Boc)-OH is a specialized building block designed for the site-specific incorporation of glycated lysine residues into synthetic peptides, particularly those that mimic Heyns products formed from the reaction of lysine with fructose. researchgate.netnih.govnih.gov This derivative features a glucose moiety attached to the ε-amino group of lysine, with the ε-amino group also protected by a Boc group. researchgate.netnih.gov

The synthesis of Fmoc-Lys(Glc,Boc)-OH typically begins with the fructation of Fmoc-L-lysine hydrochloride, followed by the introduction of the Boc protecting group onto the ε-amino function. researchgate.netnih.govnih.gov A reported two-step synthesis starts from unprotected D-fructose and Fmoc-L-lysine hydrochloride. researchgate.netnih.govnih.gov This building block allows for the precise incorporation of the glycated residue during solid-phase peptide synthesis. researchgate.netnih.govnih.gov The structure and purity of the glycated amino acid derivatives and the resulting peptides are commonly confirmed using mass spectrometry and NMR spectroscopy. researchgate.netnih.govnih.gov Utilization of this building block has facilitated the synthesis of peptides corresponding to known glycation sites in biological proteins, such as human serum albumin. researchgate.netnih.govnih.gov

Fmoc-Lys(Boc)(Me)-OH for Site-Specific Methylated Lysine Incorporationnih.govecu.edu

Fmoc-Lys(Boc)(Me)-OH is a key building block for the synthesis of peptides containing site-specifically monomethylated lysine residues. chemicalbook.compeptide.com This derivative is particularly valuable for studying epigenetic modifications, such as the methylation of histone proteins. chemicalbook.compeptide.com Its structure includes an Nα-Fmoc group for standard SPPS protocols, an ε-amino group protected by a Boc group, and a methyl group directly attached to the ε-amino nitrogen. chemicalbook.com

Multiple synthetic routes have been developed for the preparation of Fmoc-Lys(Boc)(Me)-OH. One efficient method involves consecutive reductive benzylation and reductive methylation in a one-pot reaction, followed by debenzylation via catalytic hydrogenolysis and subsequent Boc protection in a separate one-pot step. researchgate.net Another synthesis method involves the use of dicyclohexylcarbodiimide and 7-amino-4-methylcoumarin, reporting a high product yield. chemicalbook.com A streamlined one-pot synthesis starts from commercially available Nα-Fmoc-Nε-(benzyl, methyl)-lysine, which undergoes selective benzyl group removal through catalytic hydrogenation before Boc protection.

Incorporating Fmoc-Lys(Boc)(Me)-OH into peptides using SPPS enables the precise placement of monomethylated lysine, which is essential for synthesizing modified histone tail peptides and other biomolecules used in functional studies. chemicalbook.compeptide.com Peptides synthesized with incorporated methylated lysines using this method have demonstrated resistance to enzymatic cleavage by trypsin and lysyl endopeptidase, enhancing their stability in biological assays. chemicalbook.com

Fmoc-Lys(oxoSEA)-OH for Oxalyl Thioester Mediated Ligationgoogle.com

Fmoc-Lys(oxoSEA)-OH is a specialized lysine derivative employed to introduce an oxalyl thioester surrogate, known as oxoSEA, into peptides. researchgate.netresearchgate.net This allows for oxalyl thioester mediated ligation, a chemical strategy inspired by the potent acyl transfer capabilities of naturally occurring oxalyl thioesters. researchgate.net This method is utilized for the modification of peptides and proteins. researchgate.net

The synthesis of the Fmoc-Lys(oxoSEA)-OH residue allows for the strategic placement of the oxoSEA group on the lysine side chain, facilitating its incorporation into peptide modifiers through conventional solid-phase synthesis techniques. researchgate.net This building block plays a vital role in chemical ligation approaches aimed at creating modified peptides and proteins with tailored properties.

Fmoc-Lys(PYRIT)-OH for Metal-Binding Functionalitygoogle.com

Fmoc-Lys(PYRIT)-OH is a non-natural amino acid derivative specifically designed to introduce metal-binding capabilities into synthetic peptides. ecu.eduuncg.edu The PYRIT (PYRIdinyl/Triazolyl) side chain is engineered to chelate divalent metal ions, including Zn(II) and Cu(II). ecu.eduuncg.edu

This derivative is synthesized via a "click reaction" between Fmoc-Lys(N3)-OH and 2-ethynylpyridine, catalyzed by Cu(I). ecu.eduuncg.edu Following its synthesis, Fmoc-Lys(PYRIT)-OH can be readily incorporated into peptides using standard Fmoc solid-phase synthesis protocols. ecu.eduuncg.edu The structure and metal-binding properties of peptides containing the PYRIT residue are typically confirmed using various spectroscopic methods, such as NMR, ESI-QToF-MS, UV-vis, and CD. ecu.eduuncg.edu This building block provides a versatile approach for creating peptides with engineered metal-chelating sites for applications in areas like structural biology and catalysis.

Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH for Selenocysteine Analogscsic.es

Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH is a complex lysine derivative developed for the synthesis of peptides containing selenocysteine analogs. This building block incorporates a selenolysine (γ-SeK) moiety, where the selenium atom is protected with a p-methoxybenzyl (Se-Mob) group. eurpepsoc.com The ε-amino group of the lysine side chain is protected with an Alloc (allyloxycarbonyl) group. eurpepsoc.com The Alloc group is chosen for its orthogonality to the acid-labile protecting groups commonly used for peptide cleavage from the resin, allowing for selective deprotection of the ε-amino group while the peptide remains resin-bound. eurpepsoc.comgoogleapis.combapeks.com

The synthesis of this specialized derivative is reported to be multi-step, yielding a γ-Seleno analogue of lysine suitable for incorporation into peptides via Fmoc-SPPS. eurpepsoc.com The Se-Mob group functions as a protective group for the selenium atom, while the Alloc group provides a handle for selective deprotection and subsequent modification or ligation reactions at the lysine side chain. eurpepsoc.comgoogleapis.combapeks.com This building block is valuable for research requiring the synthesis of peptides and proteins containing selenocysteine mimetics, which are important for studying redox biology and protein folding.

Here is a summary table of the discussed this compound derivatives and their applications:

| Derivative | Side Chain Modification/Protection | Primary Application Area | Key Features / Synthesis Notes |

| Fmoc-Lys(Tfa)-OH | ε-N-Trifluoroacetyl (Tfa) | Orthogonal protection, SPPS | Tfa cleaved by base; synthesis via ethyl trifluoroacetate. google.comnih.gov |

| Fmoc-Lys(Glc,Boc)-OH | ε-N-(2-deoxy-D-glucos-2-yl), ε-N-Boc | Glycated peptide synthesis (Heyns products) | Synthesized from D-fructose and Fmoc-L-lysine; site-specific incorporation. researchgate.netnih.govnih.gov |

| Fmoc-Lys(Boc)(Me)-OH | ε-N-Boc, ε-N-Methyl | Site-specific methylated lysine incorporation | Used for histone tail peptides; synthesis via reductive alkylation/Boc protection. chemicalbook.compeptide.comresearchgate.net |

| Fmoc-Lys(oxoSEA)-OH | ε-N-oxoSEA | Oxalyl thioester mediated ligation | Introduces oxalyl thioester surrogate for peptide/protein modification. researchgate.netresearchgate.net |

| Fmoc-Lys(PYRIT)-OH | ε-N-PYRIT (Pyridinyl/Triazolyl) | Metal-binding functionality | Prepared via click chemistry from Fmoc-Lys(N3)-OH and 2-ethynylpyridine; binds divalent metals. ecu.eduuncg.edu |

| Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH | γ-Se-p-methoxybenzyl, ε-N-Alloc | Selenocysteine analogs | Incorporates selenolysine analog; orthogonal Alloc protection for ε-amino. eurpepsoc.comgoogleapis.combapeks.com |

Advanced Strategies in Fmoc Lys Oh Mediated Peptide Synthesis Research

Solid-Phase Peptide Synthesis (SPPS) Applications of Fmoc-Lys-OH Derivatives

This compound is widely used in SPPS to incorporate lysine (B10760008) residues into peptide sequences. Lysine's ε-amino group provides a versatile handle for modifications, making this compound derivatives essential building blocks for a variety of peptide-based applications chempep.com.

This compound and its protected derivatives are fully compatible with standard automated SPPS protocols chempep.comchempep.com. Automated synthesizers facilitate the rapid and efficient, stepwise coupling of amino acids, including this compound, to a solid support beilstein-journals.org. The iterative cycles of Fmoc deprotection (typically with piperidine) and amino acid coupling are well-established processes in automated platforms iris-biotech.deamidetech.com. The use of automated fast-flow peptide synthesizers allows for the collection of time-resolved UV-vis deprotection traces, which can be analyzed to assess coupling efficiency and identify potential issues like aggregation amidetech.com.

The choice of solid support (resin) and coupling chemistry is critical for efficient this compound incorporation in SPPS. Fmoc-Lys(Boc)-OH is routinely used with various resins, including Wang and Rink amide resins p3bio.compeptide.com. These resins are suitable for preparing peptide acids and peptide amides, respectively, and allow for cleavage under relatively mild acid conditions when using Fmoc chemistry peptide.com. For applications requiring protected peptide fragments or selective side-chain modifications on the resin, more acid-labile resins like 2-chlorotrityl chloride, Sieber amide, and PAL resins can be used p3bio.compeptide.com.

Coupling chemistries typically involve activating the carboxylic acid of the incoming Fmoc-amino acid to facilitate amide bond formation with the free amino group on the growing peptide chain. Common coupling reagents used in Fmoc SPPS, compatible with this compound, include HATU, HCTU, and PyBOP, often in the presence of a base like DIEA (di-iso-propylethylamine) peptide.comrsc.orgsigmaaldrich.com.

The solubility of this compound derivatives can influence coupling efficiency. For instance, Fmoc-Lys(Biotin)-OH has better solubility in NMP than DMF, and a mixture of DCM and NMP has also been utilized peptide.com. Adding DIPEA to DMF can also improve the solubility of Fmoc-Lys(Biotin)-OH, which is beneficial when using coupling reagents like HBTU, HATU, or HCTU where DIPEA is typically included peptide.com.

Integration of this compound in Automated Peptide Synthesis Platforms

Design and Synthesis of Modified Peptides Utilizing this compound Derivatives

This compound derivatives are invaluable for synthesizing peptides with site-specific modifications, leveraging the reactive ε-amino group of lysine. Various protecting groups orthogonal to the Fmoc group are employed on the lysine side chain to enable selective deprotection and subsequent modification while the peptide is still attached to the solid support beilstein-journals.orgpeptide.compeptide.com. Examples of such orthogonal protecting groups include Aloc, Mtt, Mmt, Dde, and ivDde beilstein-journals.orgpeptide.comsigmaaldrich.compeptide.com.

This compound derivatives are widely used for incorporating labels and probes into peptides, facilitating studies in various biological and chemical contexts peptide.compeptide.comamericanelements.comgoogle.com. The selective deprotection of a modified lysine residue on the solid phase allows for the attachment of various functional molecules peptide.com.

This compound derivatives are key building blocks for synthesizing fluorescently-labeled peptides, which are widely used in imaging, sensing, and biological assays peptide.compeptide.comamericanelements.comgoogle.comruixibiotech.combachem.com. By incorporating Fmoc-Lys with a side chain protected by a group like ivDde, researchers can selectively remove the side chain protection on-resin and couple a fluorescent dye to the ε-amino group peptide.compeptide.com.

Examples of fluorescently-labeled lysine derivatives used in SPPS include Fmoc-Lys(AMCA)-OH, which incorporates a blue fluorescent dye ruixibiotech.com. Fmoc-Lys(Cy5)-OH is another derivative used for in-sequence labeling with Cy5, a common dye for FRET peptides aatbio.com. Fmoc-Lys(5-Fam)-OH, incorporating 5-carboxyfluorescein, has been used to synthesize FRET triple-helical peptide substrates for protease activity assays peptide.com. Fmoc-Lys(Dnp)-OH, with a dinitrophenol group, is used as a quencher in fluorescence-quenched peptide substrates, often paired with fluorophores like Mca bachem.comsigmaaldrich.cn. Fmoc-Lys(PB)-OH, containing a Pacific Blue™ equivalent dye, allows for blue fluorescent labeling with excitation/emission at 410/455 nm axispharm.com.

Synthesis of fluorescently-labeled peptides often involves coupling the activated carboxylic acid of the dye molecule to the free amine group of the deprotected lysine side chain on the resin bachem.com. Succinimidyl esters of dyes are commonly used for this purpose bachem.com.

Biotinylation is a common method for labeling peptides, enabling their detection and purification through high-affinity binding to avidin (B1170675) or streptavidin peptide.compeptide.comaatbio.comchempep.comfishersci.ca. Fmoc-Lys(Biotin)-OH is a specific derivative designed for the preparation of biotin-labeled peptides using Fmoc-SPPS peptide.comaatbio.comchempep.comsigmaaldrich.com. Incorporating Fmoc-Lys(Biotin)-OH allows for the direct introduction of the biotin (B1667282) label during peptide synthesis aatbio.comchempep.com.

Biotinylated peptides are valuable probes in biological detections, often used in conjunction with enzyme-labeled or fluorescence-labeled avidin or streptavidin conjugates aatbio.comchempep.com. The multivalent binding of labeled avidin to a biotinylated probe can produce an amplified response compared to directly incorporating a label into the peptide peptide.comaatbio.comchempep.com. Biotinylation can also influence peptide activity and properties, as seen in the case of biotinylated exendin-4, which showed improved hypoglycemic effects and oral availability peptide.comchempep.com.

Fmoc-Lys(Biotin-PEG12)-OH is another derivative that includes a PEG spacer arm, which can enhance the water solubility of the biotinylated peptide broadpharm.com.

Here is a data table summarizing some this compound derivatives used for labeling:

| Derivative | Side Chain Modification | Application | Relevant Citations |

| Fmoc-Lys(Boc)-OH | Boc | Standard SPPS building block, precursor for side-chain modification | chempep.comp3bio.compeptide.com |

| Fmoc-Lys(Aloc)-OH | Aloc | Selective side-chain deprotection | beilstein-journals.orgpeptide.comadvancedchemtech.com |

| Fmoc-Lys(Mtt)-OH | Mtt | Selective side-chain deprotection | beilstein-journals.orgpeptide.comsigmaaldrich.comp3bio.com |

| Fmoc-Lys(ivDde)-OH | ivDde | Selective side-chain deprotection, labeled/PEGylated/cyclized peptides | beilstein-journals.orgpeptide.comsigmaaldrich.compeptide.com |

| Fmoc-Lys(Dde)-OH | Dde | Selective side-chain deprotection | beilstein-journals.orgpeptide.comsigmaaldrich.com |

| Fmoc-Lys(Z)-OH | Z | Selective side-chain deprotection | peptide.compeptide.com |

| Fmoc-Lys(Biotin)-OH | Biotin | Biotin labeling | peptide.comaatbio.comchempep.comsigmaaldrich.com |

| Fmoc-Lys(Biotin-PEG12)-OH | Biotin-PEG12 | Biotin labeling, increased solubility | broadpharm.com |

| Fmoc-Lys(AMCA)-OH | AMCA | Fluorescent labeling (blue) | ruixibiotech.com |

| Fmoc-Lys(Cy5)-OH | Cy5 | Fluorescent labeling (red/far-red), FRET | aatbio.com |

| Fmoc-Lys(5-Fam)-OH | 5-Fam | Fluorescent labeling (green), FRET | peptide.com |

| Fmoc-Lys(Dnp)-OH | Dnp | Fluorescence quenching | bachem.comsigmaaldrich.cn |

| Fmoc-Lys(N₃)-OH | Azide (B81097) | Click chemistry conjugation | chempep.comiris-biotech.de |

| Fmoc-Lys(Boc)(Me)-OH | Boc, Methyl | Synthesis of monomethylated lysine peptides | chemicalbook.compeptide.com |

| Fmoc-Lys(Me)3-OH Chloride | Trimethylammonium | Synthesis of trimethylated lysine peptides | americanelements.com |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 7010556 advancedchemtech.com |

| Fmoc-Lys(Boc)-OH | 71989-26-9 chempep.com (Note: PubChem often lists by CAS or provides a CID for the free acid/salt. The provided CAS corresponds to CID 162198) |

| Fmoc-Lys(Biotin)-OH | 146987-10-2 chempep.com (Note: PubChem often lists by CAS or provides a CID for the free acid/salt. The provided CAS corresponds to CID 53313336) |

| Fmoc-Lys(Aloc)-OH | 11123257 advancedchemtech.com |

| Fmoc-Lys(N₃)-OH | 159610-89-6 chempep.com (Note: PubChem often lists by CAS or provides a CID for the free acid/salt. The provided CAS corresponds to CID 53313336) |

| Fmoc-Lys(Dnp)-OH | Not readily available in search results, but CAS 148083-64-1 is mentioned sigmaaldrich.cn. |

| Fmoc-Lys(Mmt)-OH | Not readily available in search results, but CAS 159610-89-6 is mentioned sigmaaldrich.com. |

| Fmoc-Lys(ivDde)-OH | 204777-78-6 peptide.com (Note: PubChem often lists by CAS or provides a CID for the free acid/salt. The provided CAS corresponds to CID 53313336) |

| Fmoc-Lys(Cy5)-OH | Not readily available in search results. |

| Fmoc-Lys(5-Fam)-OH | Not readily available in search results. |

| Fmoc-Lys(PB)-OH | Not readily available in search results. |

| Fmoc-Lys(AMCA)-OH | Not readily available in search results. |

| Fmoc-Lys(Boc)(Me)-OH | 951695-85-5 peptide.com (Note: PubChem often lists by CAS or provides a CID for the free acid/salt. The provided CAS corresponds to CID 53313336) |

| Fmoc-Lys(Me)3-OH Chloride | 51051589 americanelements.com |

Interactive Data Tables:

Based on the information extracted, here are some potential interactive data tables.

Table 1: Properties of Selected this compound Derivatives

| Derivative | Molecular Formula | Molecular Weight | CAS Number | Solubility (Mentioned) | Side Chain Protecting Group Removal Conditions (Mentioned) |

| This compound | C₂₁H₂₄N₂O₄ | - | 105047-45-8 | - | - |

| Fmoc-Lys(Boc)-OH | C₂₆H₃₂N₂O₆ | 468.5 chempep.com | 71989-26-9 chempep.com | DMF, DMSO chempep.com, 1mM in 20 DMF p3bio.com | Acidic (TFA cocktail) chempep.comp3bio.compeptide.com |

| Fmoc-Lys(Biotin)-OH | C₃₁H₃₈N₄O₆S | 594.7 chempep.com | 146987-10-2 chempep.com | NMP, DMF + DIPEA, DCM + NMP peptide.com | - |

| Fmoc-Lys(Aloc)-OH | C₂₅H₂₈N₂O₆ | 452.19 advancedchemtech.com | 146982-27-6 advancedchemtech.com | - | Pd(Ph₃P)₄/CHCl₃/AcOH/NMM, Pd(0) catalyst beilstein-journals.orgpeptide.comadvancedchemtech.com |

| Fmoc-Lys(N₃)-OH | C₂₁H₂₂N₄O₄ | 394.4 chempep.com | 159610-89-6 chempep.com | - | Stable to piperidine (B6355638) and TFA (without thiols), reduced by thiols or phosphines chempep.comsigmaaldrich.com |

| Fmoc-Lys(Dnp)-OH | C₂₇H₂₆N₄O₈ | - | 148083-64-1 sigmaaldrich.cn | - | Removed prior to cleavage peptide.com |

| Fmoc-Lys(Mmt)-OH | - | - | - | - | Mild acid (AcOH/TFE/DCM, HOBt in DCM/TFE), 15% TFA beilstein-journals.orgsigmaaldrich.compeptide.comsigmaaldrich.com |

| Fmoc-Lys(ivDde)-OH | C₃₄H₄₂N₂O₆ | 574.8 peptide.com | 204777-78-6 peptide.com | - | Hydrazine (B178648) (2% in DMF, up to 10%) beilstein-journals.orgpeptide.comsigmaaldrich.compeptide.com |

| Fmoc-Lys(Boc)(Me)-OH | C₂₇H₃₄N₂O₆ | 482.5 peptide.com | 951695-85-5 peptide.com | - | Boc removed with TFA peptide.com |

| Fmoc-Lys(Me)3-OH Chloride | C₂₄H₃₁ClN₂O₄ | 446.97 americanelements.com | - | - | - |

Table 2: Applications of this compound Derivatives in Modified Peptide Synthesis

| Derivative | Modification Type | Specific Applications (Mentioned) | Relevant Citations |

| Fmoc-Lys(Boc)-OH | Side-chain protection | Standard building block, precursor for various modifications | chempep.comp3bio.compeptide.com |

| Fmoc-Lys(Biotin)-OH | Biotinylation | Biotin-labeled probes, biological detection, improved peptide properties (Exendin-4) | peptide.comaatbio.comchempep.comsigmaaldrich.com |

| Fmoc-Lys(Biotin-PEG12)-OH | Biotinylation, PEGylation | Biotin labeling, increased solubility | broadpharm.com |

| Fmoc-Lys(AMCA)-OH | Fluorescent labeling | Blue fluorescent labeling, immunofluorescence microscopy, arrays, in situ hybridization | ruixibiotech.com |

| Fmoc-Lys(Cy5)-OH | Fluorescent labeling | Red/far-red fluorescent labeling, FRET peptides | aatbio.com |

| Fmoc-Lys(5-Fam)-OH | Fluorescent labeling | Green fluorescent labeling, FRET peptide substrates for protease assays | peptide.com |

| Fmoc-Lys(Dnp)-OH | Fluorescence quenching | Quencher in fluorescence-quenched peptide substrates | bachem.comsigmaaldrich.cn |

| Fmoc-Lys(N₃)-OH | Azide conjugation | Click chemistry, bioconjugation, peptide-dye/drug conjugates, biomaterials | chempep.comiris-biotech.de |

| Fmoc-Lys(Boc)(Me)-OH | Methylation | Synthesis of monomethylated histone fragments | chemicalbook.compeptide.com |

| Fmoc-Lys(Me)3-OH Chloride | Methylation | Synthesis of trimethylated lysine peptides | americanelements.com |

| Fmoc-Lys(Aloc)-OH | Selective deprotection | Branched and cyclic peptides, side-chain modified peptides | beilstein-journals.orgpeptide.comadvancedchemtech.com |

| Fmoc-Lys(Mtt)-OH | Selective deprotection | Branched peptides, epsilon-modified peptides, combinatorial chemistry templates | beilstein-journals.orgpeptide.comsigmaaldrich.comp3bio.com |

| Fmoc-Lys(ivDde)-OH | Selective deprotection | Selectively modified peptides, labeled/PEGylated/cyclized peptides, pesticide conjugates, palmitoylation | beilstein-journals.orgpeptide.comsigmaaldrich.compeptide.com |

Peptides with Post-Translational Modifications (PTMs)

Glycated Peptides for Biological and Biochemical Research

The synthesis of glycated peptides is essential for studying the biological and biochemical implications of protein glycation, a non-enzymatic post-translational modification. This compound derivatives play a significant role in the site-specific incorporation of glycated lysine residues into synthetic peptides. One common approach involves utilizing Fmoc-Lys(Alloc)-OH, where the allyloxycarbonyl (Alloc) group orthogonally protects the lysine epsilon-amino group. After incorporating Fmoc-Lys(Alloc)-OH into the peptide sequence via standard Fmoc-SPPS, the Alloc group can be selectively removed using palladium catalysts, such as Pd(Ph3P)4, in the presence of a scavenger like phenylsilane (B129415) advancedchemtech.comsigmaaldrich.compeptide.comnih.gov. The liberated epsilon-amino group is then available for reaction with a desired carbohydrate or glycating agent, often through reductive amination with an aldehyde portlandpress.comrsc.org.

Alternatively, glycated lysine derivatives like Nε-carboxymethyllysine (CML) or carboxyethylated (CE) lysine can be introduced directly as pre-formed Fmoc-protected amino acid building blocks rsc.org5z.commanchester.ac.uk. Studies have compared the efficiency of modifying the free peptide or modifying Fmoc-Lys before incorporation versus on-resin modification of a protected lysine residue. On-resin alkylation of an ε-Ns-protected lysine residue has been shown to be a convenient and efficient method for introducing CML into peptide sequences manchester.ac.uk. While direct incorporation of pre-modified Fmoc-Lys(glycated)-OH building blocks is possible, challenges with synthesis yield and purity have been reported for certain modifications like CML and CE, suggesting that on-resin modification after incorporating a suitable orthogonally protected lysine derivative like Fmoc-Lys(Alloc)-OH can be a more effective strategy for synthesizing specific glycated peptides rsc.org5z.com.

Ubiquitinated Peptides and Advanced Protein Ligation Strategies

Ubiquitination, the process of conjugating ubiquitin to a substrate protein, typically occurs through the formation of an isopeptide bond between the C-terminal glycine (B1666218) of ubiquitin and the epsilon-amino group of a lysine residue in the substrate. Synthesizing ubiquitinated peptides and proteins is crucial for understanding the diverse roles of ubiquitination in cellular processes. This compound derivatives are indispensable for creating the isopeptide linkage in synthetic ubiquitinated constructs.

Similar to glycated peptide synthesis, Fmoc-Lys(Alloc)-OH is frequently employed as a building block to introduce a selectively deprotectable lysine side chain. Following peptide chain elongation using Fmoc-SPPS, the Alloc group is removed, making the epsilon-amino group available for conjugation with the C-terminus of ubiquitin or a ubiquitin segment nih.gov. This strategy allows for the formation of the native isopeptide bond on the solid support.

Advanced protein ligation strategies, such as Native Chemical Ligation (NCL), often require specific reactive handles. Modified lysine building blocks have been developed to facilitate these approaches. For instance, Fmoc-Lys derivatives bearing protected thiol or thiazolidine (B150603) groups on the side chain, such as Fmoc-L-Lys(5-STrt, Boc)-OH or Fmoc-L-Lys(4-Thz, Boc)-OH, can be incorporated to enable ligation reactions at the lysine site iris-biotech.deiris-biotech.de. These modified lysines allow for chemoselective reactions that are orthogonal to the standard Fmoc-SPPS chemistry and other side-chain protecting groups. Research is also exploring the use of δ-selenolysine derivatives as alternatives to sulfur-based chemistry for mediating isopeptide ligation, offering new avenues for synthesizing complex ubiquitinated proteins researchgate.net.

Orthogonal Protecting Group Strategies in Fmoc-SPPS with Lysine Derivatives

Orthogonal protection is a fundamental principle in Fmoc-SPPS, allowing for the selective deprotection and modification of specific functional groups within a peptide chain without affecting others. For lysine, which possesses both an alpha-amino group and a side-chain epsilon-amino group, orthogonal protection of the epsilon-amino group is essential for diverse synthetic applications, including branching, cyclization, and site-specific modifications. The Fmoc group on the alpha-amine is base-labile, while orthogonal protecting groups on the lysine side chain are designed to be stable under basic conditions but removable under different chemical conditions, such as acid treatment or palladium catalysis peptide.comnih.goviris-biotech.dewikipedia.orgmdpi.compeptide.com.

A variety of orthogonal protecting groups have been developed for the lysine side chain in Fmoc-SPPS. Commonly used groups include Boc, Alloc, Mtt (methyltrityl), Mmt (methoxytrityl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl), ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl), and Z (benzyloxycarbonyl) sigmaaldrich.compeptide.compeptide.com. The choice of protecting group depends on the desired synthetic strategy and the compatibility with other protecting groups and reaction conditions used in the peptide sequence.

Selective Deprotection Mechanisms for Lysine Side Chains

The selective removal of side-chain protecting groups from lysine derivatives is key to accessing the epsilon-amino group for subsequent modifications. The deprotection mechanism is specific to the protecting group used:

Boc (tert-Butoxycarbonyl): Removed by treatment with acid, typically trifluoroacetic acid (TFA). The concentration of TFA and reaction time can be adjusted for selective removal peptide.comiris-biotech.depeptide.comresearchgate.net.

Alloc (Allyloxycarbonyl): Cleaved by palladium(0) catalysts, such as Pd(Ph3P)4, in the presence of a nucleophilic scavenger like phenylsilane or N,N-dimethylbarbituric acid advancedchemtech.comsigmaaldrich.compeptide.comnih.gov. This method is compatible with both acid-labile and base-labile protecting groups.

Mtt (Methyltrityl) and Mmt (Methoxytrityl): Acid-labile trityl-based groups that are more labile than Boc. Mmt is more acid-sensitive than Mtt. They can be removed with dilute TFA in an inert solvent like dichloromethane, often with scavengers sigmaaldrich.compeptide.comiris-biotech.de.

Dde and ivDde: Removed by treatment with hydrazine in DMF or hydroxylamine (B1172632) sigmaaldrich.com. The ivDde group is more hindered than Dde, offering increased stability during synthesis but potentially requiring longer deprotection times sigmaaldrich.com.

Z (Benzyloxycarbonyl): An acid-labile group, typically removed by strong acids or hydrogenolysis peptide.com.

The orthogonality of these groups to the base-labile Fmoc group allows for the stepwise removal of protecting groups, enabling complex peptide architectures and modifications.

Overcoming Synthetic Challenges in Complex Peptide Assembly

The synthesis of complex peptides, particularly those with challenging sequences prone to aggregation or poor solubility, presents significant hurdles in SPPS. Aggregation can occur on the solid support, leading to incomplete coupling and deprotection reactions, resulting in truncated or impure peptides peptide.comfrontiersin.org. Poor solubility of protected or crude peptides can also complicate purification and handling nih.govresearchgate.net. This compound and its derivatives are involved in strategies to mitigate these issues.

Strategies for Aggregation-Prone Sequences and Solubility Enhancement

Several strategies are employed to overcome aggregation and enhance peptide solubility during and after Fmoc-SPPS. While not a direct solution by itself, the strategic incorporation of lysine, often as part of a modified residue or a solubilizing tag, can be beneficial.

One approach involves the use of pseudo-proline dipeptides or backbone modifications, which disrupt the formation of problematic secondary structures (like beta-sheets) that lead to aggregation on the resin nih.govfrontiersin.orggenscript.com. Although this doesn't directly involve the lysine side chain, these strategies are often used in conjunction with standard Fmoc-Lys(protected)-OH building blocks.

To improve the solubility of aggregation-prone or hydrophobic peptides, temporary solubilizing tags can be incorporated. These tags are often composed of hydrophilic amino acids, such as lysine or arginine, and are attached to the peptide sequence via a cleavable linker genscript.comresearchgate.net. Lysine's epsilon-amino group, accessible through orthogonal deprotection of a derivative like Fmoc-Lys(Alloc)-OH, provides a convenient attachment point for these solubilizing tags researchgate.net. After synthesis and purification, the tag can be removed.

Solvent manipulation is another critical strategy, involving the use of chaotropic agents (e.g., guanidine (B92328) hydrochloride), surfactants, or specific organic solvents (e.g., TFE, DMSO, NMP) during synthesis and purification to disrupt aggregation and improve solubility researchgate.netgenscript.com. While these solvents are used with all amino acid building blocks, including this compound derivatives, their application is part of the broader strategy to handle difficult sequences.

The use of O-acyl isopeptides, where an ester bond is temporarily formed at a serine or threonine residue to disrupt aggregation, is another structural modification strategy that can be applied in the synthesis of peptides containing lysine nih.govfrontiersin.orgresearchgate.netgenscript.com.

These strategies, often used in combination, leverage the capabilities of Fmoc-SPPS with appropriately protected amino acids, including various this compound derivatives, to enable the successful synthesis and handling of complex and challenging peptide sequences.

Methodologies for Minimizing Side Reactions and Byproduct Formation

Minimizing side reactions and byproduct formation in this compound mediated peptide synthesis is critical for obtaining high-purity peptides, especially for longer or more complex sequences. Several strategies target specific aspects of the synthesis process, including the choice of protecting groups, deprotection conditions, coupling reagents, and the use of scavengers and capping steps.

Orthogonal Side-Chain Protection of Lysine:

A primary strategy involves the use of orthogonal protecting groups on the ε-amino group of lysine. This allows for selective deprotection and modification of the lysine side chain at specific steps during the synthesis, independent of the α-amino Fmoc group removal. A variety of such protecting groups have been developed, each with distinct lability profiles. Common examples include allyloxycarbonyl (Aloc), tert-butyloxycarbonyl (Boc), 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde), 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde), 4-methyltrityl (Mtt), 4-methoxytrityl (Mmt), and benzyloxycarbonyl (Z) chemicalbook.comnih.govcenmed.comadvancedchemtech.comambeed.com.

The choice of orthogonal protecting group depends on the desired downstream chemistry. For instance, Dde and ivDde groups are stable to piperidine (used for Fmoc removal) and trifluoroacetic acid (TFA) but can be cleaved with hydrazine or hydroxylamine hydrochloride chemicalbook.comsigmaaldrich.com. This orthogonality is particularly useful for on-resin modifications, such as cyclization or labeling, before the final cleavage from the resin chemicalbook.comnih.govadvancedchemtech.com. The Alloc group, cleavable by palladium catalysts, offers another option for selective deprotection nih.govambeed.comtci-chemical-trading.com. Fmoc-Lys(Boc)-OH is a widely used derivative where the Boc group on the ε-amine is stable to basic Fmoc deprotection but removed by TFA during final cleavage advancedchemtech.comadvancedchemtech.comsigmaaldrich.comfishersci.ie.

The use of these orthogonal protecting groups helps prevent unwanted reactions involving the ε-amino group during chain elongation and allows for precise control over lysine modification. For example, using Fmoc-Lys(Alloc)-OH enabled the site-specific incorporation and subsequent glycation of lysine residues in synthetic peptides, with the unprotected sugar moiety showing minimal undesired side reactions during peptide elongation ambeed.com.

Optimization of Deprotection Conditions:

The basic conditions used for Fmoc group removal, typically involving piperidine, can sometimes lead to side reactions such as aspartimide formation, diketopiperazine formation, and epimerization sigmaaldrich.comambeed.com. Aspartimide formation, in particular, can occur when Asp is followed by certain amino acids, leading to complex mixtures of products sigmaaldrich.com.

Research has explored alternative bases and conditions for Fmoc deprotection to minimize these issues. Using piperazine (B1678402) instead of piperidine has been investigated as a strategy to suppress aspartimide formation . Morpholine in DMF has also shown efficiency in Fmoc removal while minimizing diketopiperazine and aspartimide formation ambeed.com. Optimizing the concentration of the base and the reaction time are also crucial factors ambeed.com.

Capping of Unreacted Amino Groups:

After each coupling step, some peptide chains may have unreacted free amino groups. These "failure sequences" can react in subsequent coupling cycles, leading to the formation of deletion peptides, which are significant impurities cenmed.com. Capping steps, typically performed after the coupling reaction and before Fmoc deprotection, involve treating the resin with an acylating agent (such as acetic anhydride) to permanently block any unreacted amino groups. This prevents their participation in further coupling steps, thereby minimizing the formation of deletion sequences and improving the purity of the final peptide product cenmed.com.

Use of Scavengers During Cleavage:

The final step in SPPS often involves cleaving the peptide from the solid support and removing remaining acid-labile side-chain protecting groups using strong acidic conditions, commonly with TFA uni.lu. This process can generate highly reactive cationic species that can react with sensitive amino acid residues like tryptophan, methionine, tyrosine, and cysteine, leading to modifications and byproduct formation uni.lu.

To mitigate these side reactions, various nucleophilic scavengers are added to the cleavage cocktail. Common scavengers include triisopropylsilane (B1312306) (TIS), water, phenol, and ethanedithiol (EDT) uni.lu. These scavengers trap the reactive cations, preventing them from modifying the peptide chain. The specific cocktail composition is often optimized based on the amino acid sequence of the peptide being synthesized uni.lu. For peptides containing arginine protected with sulfonyl groups (like Pmc or Pbf), using scavengers is particularly important to prevent sulfonation of tryptophan residues uni.lu. The use of specific protected amino acid derivatives, such as Fmoc-Trp(Boc), can also help suppress side reactions during cleavage uni.lunih.gov.

Advanced Techniques:

Summary of Methodologies:

The following table summarizes some key methodologies employed to minimize side reactions and byproduct formation in this compound mediated peptide synthesis:

| Methodology | Description | Relevance to this compound | Benefits |

| Orthogonal Side-Chain Protection | Using selectively cleavable protecting groups (e.g., Dde, ivDde, Alloc, Boc, Mtt, Mmt, Z) on the ε-amino group. | Enables site-specific modification or deprotection of the lysine side chain independent of Fmoc removal. | Allows synthesis of branched/cyclic peptides, conjugates; prevents unwanted side reactions at the ε-amine. |

| Optimized Deprotection Reagents | Using alternative bases (e.g., piperazine, morpholine) instead of or in addition to piperidine. | Reduces base-catalyzed side reactions that can occur during Fmoc removal steps throughout the synthesis. | Minimizes aspartimide formation, diketopiperazine formation, and epimerization. |

| Capping Steps | Acylating unreacted amino groups after coupling reactions. | Prevents the incorporation of deletion sequences in subsequent coupling steps, including those involving this compound. | Improves overall peptide purity and simplifies purification. |

| Use of Scavengers | Adding nucleophilic reagents to the cleavage cocktail. | Protects sensitive residues (including potentially modified lysine) from reactive species generated during acid cleavage. | Reduces modifications and byproduct formation during final peptide release. |

| Advanced Techniques | Employing strategies like the O-acyl isopeptide method. | Can improve the synthesis of difficult sequences containing lysine by addressing aggregation issues. | Enhances solubility and purification of challenging peptides. |

By implementing these advanced strategies, researchers can significantly improve the efficiency and success of this compound mediated peptide synthesis, leading to the production of complex peptides with high purity and yield for various applications in research and development.

Role of Fmoc Lys Oh in Advanced Bioconjugation Techniques for Research

Site-Specific Functionalization of Biomolecules Utilizing Fmoc-Lys-OH Derivatives

Site-specific functionalization of biomolecules, such as peptides and proteins, is a powerful approach for creating well-defined conjugates. This compound derivatives are instrumental in this process. By incorporating this compound (or a derivative with an orthogonally protected ε-amino group) into a peptide sequence during SPPS, researchers can selectively deprotect the ε-amino group at a desired position along the peptide chain. chempep.comuniversiteitleiden.nlbeilstein-journals.orgrsc.org This liberated amine then serves as a unique handle for coupling with various functional molecules, ensuring that the modification occurs at a specific site rather than randomly reacting with other amino groups in the biomolecule. chempep.com

For instance, Fmoc-Lys(Boc)-OH is widely used, where the Boc group protects the ε-amino group during standard Fmoc-SPPS. chempep.comiris-biotech.de After peptide elongation, the Boc group can be selectively removed under acidic conditions, leaving the Fmoc-protected N-terminus and other side chains intact, while freeing the ε-amino group of the incorporated lysine (B10760008) for conjugation. chempep.com Other orthogonally protected lysine derivatives like Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH offer alternative deprotection strategies using mild acid or hydrazine (B178648), respectively, providing flexibility in multi-site functionalization approaches. rsc.orgadvancedchemtech.com

Integration with Bioorthogonal Chemistry for Targeted Conjugation

The ε-amino group of lysine, once deprotected, can be functionalized with bioorthogonal handles, enabling highly selective and efficient conjugation reactions that can even be performed in complex biological environments without interfering with native biochemical processes. chempep.commedchemexpress.commedchemexpress.euchemimpex.com

Click Chemistry Applications (CuAAC and SPAAC) with Azide-Functionalized Lysine

Azide-functionalized lysine derivatives, such as Fmoc-Lys(N₃)-OH, are particularly valuable for integrating click chemistry into biomolecule synthesis. chempep.commedchemexpress.commedchemexpress.euchemimpex.com The azide (B81097) group is a bioorthogonal handle that can undergo highly efficient and specific reactions with complementary functional groups like alkynes. chempep.commedchemexpress.euchemimpex.com

Two prominent click chemistry reactions utilizing azide-functionalized lysine are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). chempep.commedchemexpress.commedchemexpress.eu

CuAAC: This reaction involves the copper(I)-catalyzed coupling of an azide with a terminal alkyne to form a stable triazole ring. chempep.commedchemexpress.eu Fmoc-Lys(N₃)-OH can be incorporated into a peptide, and subsequently, molecules bearing alkyne groups can be conjugated to the lysine residue via CuAAC. medchemexpress.commedchemexpress.eu While highly efficient, the use of copper can be a limitation in some biological applications due to potential toxicity. iris-biotech.de

SPAAC: This copper-free click chemistry reaction involves the reaction between an azide and a strained alkyne (such as cyclooctynes). medchemexpress.commedchemexpress.eu This approach is particularly useful for in vivo or cellular labeling where copper toxicity is a concern. iris-biotech.de Fmoc-Lys(N₃)-OH allows for the introduction of the azide handle into peptides, which can then be conjugated to strained alkynes on target biomolecules or delivery systems. medchemexpress.commedchemexpress.eu

Fmoc-Lys(N₃)-OH is fully compatible with standard SPPS protocols, ensuring the azide group remains stable during peptide synthesis. chempep.com This enables the creation of peptides with precisely placed azide functionalities ready for click chemistry conjugations. chempep.comchemimpex.com

Conjugation to Diverse Molecular Entities for Research Probes and Systems

The functionalized lysine residue, often introduced using this compound derivatives, serves as a versatile attachment point for conjugating peptides and proteins to a wide array of molecular entities. chempep.comchempep.comchemimpex.com This capability is fundamental in developing various research probes and advanced systems.

Fluorescent Probes and Imaging Agents

This compound derivatives are widely used to incorporate fluorescent dyes and imaging agents into peptides and proteins, creating powerful tools for visualization and detection in biological research. chempep.comchempep.comaxispharm.combroadpharm.comaatbio.commedchemexpress.comaatbio.com

By coupling fluorescent molecules like fluorescein (B123965) (e.g., using Fmoc-Lys(5-Fam)-OH or Fmoc-Lys(5-FITC)-OH) or quenchers (e.g., Fmoc-Lys(QSY-21)-OH) to the ε-amino group of lysine within a peptide sequence, researchers can create fluorescently labeled peptides or FRET (Förster Resonance Energy Transfer) probes. rsc.orgaatbio.commedchemexpress.comaatbio.comacs.orgpeptide.comresearchgate.net These probes can be designed to target specific cellular components or enzymes, allowing for real-time imaging and monitoring of biological processes. rsc.orgacs.org Biotinylated lysine derivatives, such as Fmoc-Lys(Biotin)-OH or Fmoc-Lys(biotin-PEG12)-OH, enable the creation of biotin-tagged peptides that can be detected or captured using avidin (B1170675) or streptavidin conjugates, which are often labeled with fluorophores or enzymes for visualization or purification. axispharm.combroadpharm.comaatbio.comcymitquimica.com

Polymers for Advanced Drug Delivery Systems

This compound derivatives are also employed in conjugating peptides and proteins to polymers, which is a key strategy in developing advanced drug delivery systems. chempep.comchemimpex.comaxispharm.com

Biologically Active Ligands and Therapeutic Agent Conjugates

This compound derivatives are instrumental in the synthesis of conjugates involving biologically active ligands and therapeutic agents. The selectively deprotected ε-amino group of lysine serves as a specific attachment point for various molecules, ensuring defined stoichiometry and location of the conjugated entity. This site-specific conjugation is a key advantage over traditional methods that might lead to heterogeneous products.